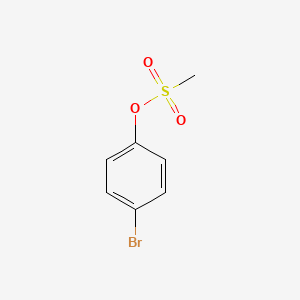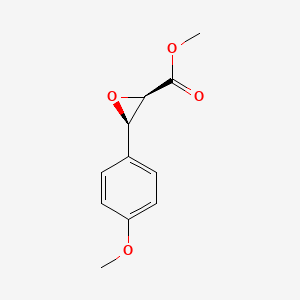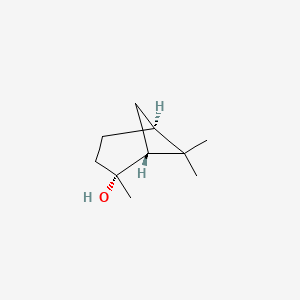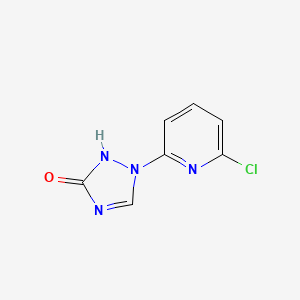
(4-Bromophenyl) methanesulfonate
Overview
Description
(4-Bromophenyl) methanesulfonate is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds.
Scientific Research Applications
Chemical Transformations
(4-Bromophenyl) methanesulfonate has been utilized in various chemical transformations. For instance, a study detailed the formation of 4-p-Bromophenyl-5-hydroxy-3-methoxycarbonyl-5, 6-dihydro-4H-1, 2-oxazine through a novel ring transformation of an isoxazoline-2-oxide, showcasing its role in complex organic synthesis (Harada et al., 1992).
Sulfonation Studies
The sulfonation of phenyl methanesulfonates has been extensively studied. Research on the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, including phenyl methanesulfonates, provides insights into their chemical behavior and reactivity, which is crucial for various synthetic applications (Wit et al., 2010).
Hydrolysis Studies
Investigations on the selective hydrolysis of methanesulfonate esters, including studies on phenyl methanesulfonates, have been reported. These studies are significant for understanding the chemical stability and potential applications of these compounds in various industrial and pharmaceutical processes (Chan et al., 2008).
Environmental Impact
Research has also focused on the environmental impact and benefits of methanesulfonic acid and its derivatives. For example, the environmental advantages of methanesulfonic acid, including aspects like metal methanesulfonates solubility and the low toxicity of MSA, are relevant to the broader context of this compound's applications (Gernon et al., 1999).
Mechanism of Action
Target of Action
Methanesulfonate esters, a class of compounds to which (4-bromophenyl) methanesulfonate belongs, are known to be biological alkylating agents . They interact with various intracellular components, and the structure of their alkyl group can influence their reactivity .
Mode of Action
This compound, like other methanesulfonate esters, undergoes fission of its alkyl-oxygen bonds within the intracellular environment . This fission likely occurs at the carbon atom adjacent to the oxygen atom . The resulting reactive intermediates can then interact with various intracellular targets .
Biochemical Pathways
Methanesulfonate esters are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents with palladium (II) complexes .
Pharmacokinetics
The compound’s molecular weight is 2511 g/mol , which could influence its absorption and distribution characteristics.
Result of Action
The compound’s alkylating activity suggests it could induce various changes at the molecular level, potentially affecting protein function, dna integrity, and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of SM coupling, a reaction in which methanesulfonate esters participate, depends on mild and functional group-tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in this reaction can be influenced by environmental factors .
properties
IUPAC Name |
(4-bromophenyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWZKEHXEQWESI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378767 | |
| Record name | (4-bromophenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68574-35-6 | |
| Record name | (4-bromophenyl) methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















